

# Overcoming Venetoclax Resistance: A Comparative Analysis of Lisaftoclax

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Lisaftoclax |           |
| Cat. No.:            | B3028529    | Get Quote |

For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies like venetoclax presents a significant challenge. This guide provides a comparative analysis of **lisaftoclax** (APG-2575), a novel BCL-2 inhibitor, and its efficacy in venetoclax-resistant settings, supported by preclinical and clinical data.

**Lisaftoclax**, both as a monotherapy and in combination, has demonstrated the ability to overcome resistance to venetoclax, a cornerstone of treatment for various hematologic malignancies. This efficacy is attributed to its distinct mechanism of action that addresses the key molecular drivers of venetoclax resistance.

## **Executive Summary of Comparative Efficacy**

Preclinical and clinical studies have shown that **lisaftoclax** is effective against venetoclax-resistant cancers. In preclinical models of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), **lisaftoclax**, particularly in combination with the MDM2 inhibitor alrizomadlin, has been shown to resensitize resistant cells to apoptosis.[1][2][3] Clinical data from Phase Ib/II studies have further substantiated these findings, demonstrating meaningful clinical responses in patients with myeloid malignancies who are refractory to venetoclax.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical and clinical studies, highlighting the performance of **lisaftoclax** in venetoclax-sensitive and -resistant settings.



Table 1: In Vitro Efficacy of **Lisaftoclax** in Venetoclax-Sensitive and -Resistant Leukemia Cell Lines

| Cell Line                           | Cancer<br>Type                      | Venetoclax<br>Sensitivity | Lisaftoclax<br>IC50 (nM)                   | Venetoclax<br>IC50 (nM) | Fold<br>Change in<br>Venetoclax<br>Resistance |
|-------------------------------------|-------------------------------------|---------------------------|--------------------------------------------|-------------------------|-----------------------------------------------|
| RS4;11                              | Acute<br>Lymphoblasti<br>c Leukemia | Sensitive                 | 3.6                                        | ~40                     | N/A                                           |
| RS4;11199R                          | Acute<br>Lymphoblasti<br>c Leukemia | Resistant                 | Not explicitly stated as monotherapy       | >10,000                 | >250                                          |
| RS4;11 BCL-<br>2 G101V              | Acute<br>Lymphoblasti<br>c Leukemia | Resistant                 | Not explicitly stated as monotherapy       | >10,000                 | >250                                          |
| RS4;11 BCL-<br>2 D103E              | Acute<br>Lymphoblasti<br>c Leukemia | Resistant                 | Not explicitly stated as monotherapy       | >10,000                 | >250                                          |
| RS4;11 BCL-<br>2<br>G101V/D103<br>E | Acute<br>Lymphoblasti<br>c Leukemia | Resistant                 | Not explicitly<br>stated as<br>monotherapy | >10,000                 | >250                                          |
| RS4;11 BCL-<br>2 V156D              | Acute<br>Lymphoblasti<br>c Leukemia | Resistant                 | Not explicitly<br>stated as<br>monotherapy | >10,000                 | >10                                           |

Data adapted from Zhai et al., 2023.[1] Note: The study focused on the synergistic effects of **lisaftoclax** and alrizomadlin in resistant lines, and monotherapy IC50 values for **lisaftoclax** in these specific resistant lines were not the primary focus.

Table 2: In Vivo Efficacy of Lisaftoclax in a Venetoclax-Resistant Xenograft Model



| Treatment Group               | Dosing                | Tumor Growth Inhibition (T/C%) | Survival Benefit   |
|-------------------------------|-----------------------|--------------------------------|--------------------|
| Vehicle                       | -                     | -                              | -                  |
| Venetoclax                    | 100 mg/kg, daily      | Low sensitivity                | -                  |
| Lisaftoclax +<br>Alrizomadlin | 100 mg/kg each, daily | Significant antitumor activity | Prolonged survival |

Data from a venetoclax-resistant RS4;11<sup>199R</sup> cell line-derived xenograft (CDX) model as described in Zhai et al., 2023.[1] T/C% represents the tumor growth in the treated group versus the control group.

Table 3: Clinical Efficacy of Lisaftoclax in Venetoclax-Refractory Patients

| Malignancy                      | Patient Population    | Treatment                    | Overall Response<br>Rate (ORR) |
|---------------------------------|-----------------------|------------------------------|--------------------------------|
| Relapsed/Refractory<br>AML/MPAL | Venetoclax-Refractory | Lisaftoclax + Azacitidine    | 31.8%                          |
| Relapsed/Refractory<br>HR-MDS   | Venetoclax-Refractory | Lisaftoclax +<br>Azacitidine | 50%                            |

Data presented at the ASCO 2025 Annual Meeting.[4][5]

## **Signaling Pathways and Mechanisms of Action**

Venetoclax resistance is often mediated by the upregulation of other anti-apoptotic proteins, primarily Myeloid Cell Leukemia-1 (MCL-1) and B-cell lymphoma-extra large (BCL-xL). These proteins can sequester pro-apoptotic proteins like BIM, thereby preventing apoptosis even when BCL-2 is inhibited by venetoclax.[6]

**Lisaftoclax**, particularly in combination with agents like the MDM2 inhibitor alrizomadlin, overcomes this resistance by a multi-pronged approach. Alrizomadlin downregulates the expression of MCL-1 and BCL-xL while upregulating the pro-apoptotic protein BAX.[1][3] This "priming" of the cancer cells renders them more susceptible to BCL-2 inhibition by **lisaftoclax**.





Click to download full resolution via product page

Caption: Overcoming Venetoclax Resistance with **Lisaftoclax** and Alrizomadlin.



## **Experimental Protocols**

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

## **Cell Viability Assay (CellTiter-Glo®)**

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

#### Materials:

- Cancer cell lines (venetoclax-sensitive and -resistant)
- Complete cell culture medium
- Lisaftoclax and Venetoclax
- 96-well opaque-walled multiwell plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

#### Procedure:

- Cell Seeding:
  - Harvest and count cells.
  - Dilute cells to the desired seeding density in complete culture medium.
  - Seed 100 μL of the cell suspension into each well of a 96-well plate.
  - Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours.
- Drug Treatment:
  - Prepare serial dilutions of **lisaftoclax** and venetoclax in complete culture medium.



- Add 100 μL of the drug dilutions to the respective wells. Include vehicle control wells (medium with DMSO).
- Incubate the plate for 72 hours.
- ATP Measurement:
  - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
  - Add 100 μL of CellTiter-Glo® reagent to each well.
  - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
  - Measure the luminescence using a luminometer.
- Data Analysis:
  - Calculate the percentage of cell viability relative to the vehicle control.
  - Plot the cell viability against the drug concentration to determine the IC50 values.

# Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

#### Materials:

- Treated and untreated cells
- Phosphate-buffered saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer



#### Procedure:

- Cell Preparation:
  - Harvest cells after drug treatment.
  - Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
  - Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10<sup>6</sup> cells/mL.
- Staining:
  - Transfer 100  $\mu$ L of the cell suspension (1 x 10<sup>5</sup> cells) to a flow cytometry tube.
  - Add 5 μL of Annexin V-FITC and 5 μL of PI.
  - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
  - Add 400 μL of 1X Binding Buffer to each tube.
  - Analyze the cells by flow cytometry within one hour.
  - Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
- Data Interpretation:
  - Viable cells: Annexin V-negative and PI-negative.
  - Early apoptotic cells: Annexin V-positive and PI-negative.
  - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.









Click to download full resolution via product page

Caption: Workflow for Preclinical Evaluation of **Lisaftoclax**.

### Conclusion

The available preclinical and emerging clinical data strongly suggest that **lisaftoclax**, particularly when used in rational combinations, represents a promising therapeutic strategy to overcome both intrinsic and acquired resistance to venetoclax. Its ability to address key resistance mechanisms, such as the upregulation of MCL-1 and BCL-xL, positions it as a valuable next-generation BCL-2 inhibitor. Further clinical investigation is warranted to fully elucidate its role in the treatment of hematologic malignancies in the venetoclax-resistant setting.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Mechanisms of venetoclax resistance and solutions [frontiersin.org]
- 3. Lisaftoclax in Combination with Alrizomadlin Overcomes Venetoclax Resistance in Acute Myeloid Leukemia and Acute Lymphoblastic Leukemia: Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Live from ASCO 2025 | Ascentage Pharma Presents Clinical Data on Bcl-2 Inhibitor Lisaftoclax in Venetoclax-Refractory Patients in Oral Report - [ascentage.com]
- 5. Ascentage Pharma Announces Clinical Data of Lisaftoclax, Which Shows Therapeutic Potential in Venetoclax-Refractory Patients, Selected for Oral Report at ASCO 2025 [ascentage.com]
- 6. Progress in understanding the mechanisms of resistance to BCL-2 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Overcoming Venetoclax Resistance: A Comparative Analysis of Lisaftoclax]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028529#cross-resistance-studies-between-lisaftoclax-and-venetoclax]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com